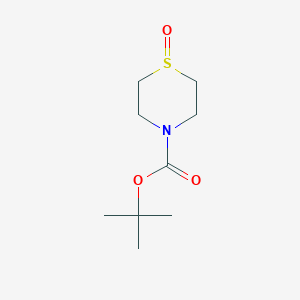

Tert-butyl thiomorpholine-4-carboxylate 1-oxide

Description

BenchChem offers high-quality Tert-butyl thiomorpholine-4-carboxylate 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl thiomorpholine-4-carboxylate 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 1-oxo-1,4-thiazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)10-4-6-14(12)7-5-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSAOXAANHXOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634726 | |

| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278788-74-2 | |

| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold and its oxidized derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3] The introduction of a sulfoxide group can modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides an in-depth look at tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key building block for the synthesis of more complex molecules.

Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a definitive understanding of its identity and physical characteristics.

CAS Number: 278788-74-2[4]

This CAS Registry Number is the most consistently cited identifier for this specific molecule among chemical suppliers and in chemical databases.

Molecular Structure:

-

IUPAC Name: tert-butyl 1-oxido-1λ⁴-thiomorpholine-4-carboxylate

-

Molecular Formula: C₉H₁₇NO₃S[4]

-

Molecular Weight: 219.30 g/mol [4]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 278788-74-2 | BLD Pharm[4] |

| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[4] |

| Molecular Weight | 219.30 g/mol | BLD Pharm[4] |

| SMILES Code | O=C(N1CCS(CC1)=O)OC(C)(C)C | BLD Pharm[4] |

| Typical Appearance | Solid | Implied |

| Storage Conditions | Sealed in dry, room temperature | BLD Pharm[4] |

Synthesis and Purification

The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is typically achieved through the controlled oxidation of its thioether precursor, tert-butyl thiomorpholine-4-carboxylate. The key to this transformation is the selection of an oxidizing agent that is selective for the sulfur atom without affecting the Boc-protecting group or the thiomorpholine ring.

Rationale for Synthetic Strategy:

The direct oxidation of the sulfur in the Boc-protected thiomorpholine is the most straightforward and atom-economical approach. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the nitrogen atom, stable to many oxidative conditions, which allows for the selective oxidation of the sulfur. Common oxidizing agents for this type of transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[5][6] The choice of oxidant and reaction conditions (solvent, temperature, stoichiometry) is critical to prevent over-oxidation to the corresponding sulfone.

Detailed Experimental Protocol:

-

Dissolution: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at 0 °C (ice bath).

-

Oxidant Addition: Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the reaction mixture. The slow addition and low temperature help to control the exothermicity of the reaction and minimize the formation of the sulfone byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfoxide.

Synthesis Workflow Diagram:

Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery and Development

The thiomorpholine moiety and its oxidized derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. [2][3]

-

Bioisosteric Replacement: The thiomorpholine group is often used as a bioisostere of the morpholine ring. The replacement of the oxygen atom with sulfur increases lipophilicity, which can be advantageous for modulating pharmacokinetic properties like cell permeability and metabolic stability. [1]* Scaffold for Diverse Biological Activities: Thiomorpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. [3][5][7]The sulfone derivative, thiomorpholine 1,1-dioxide, is a particularly common core in compounds targeting neurological disorders and cancer. [7]* Modulation of Physicochemical Properties: The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) provides a handle for fine-tuning the polarity, solubility, and metabolic profile of a drug candidate. The sulfoxide, being more polar than the thioether but less so than the sulfone, offers an intermediate option for property modulation. [5]

Safety, Handling, and Storage

As a laboratory chemical, tert-butyl thiomorpholine-4-carboxylate 1-oxide should be handled with appropriate care.

-

Hazard Identification: Based on data for similar compounds, it may cause skin and serious eye irritation. [4]It is recommended to handle this compound in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this chemical.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]Wash hands and any exposed skin thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry and cool place. [8]For long-term stability, storage under an inert atmosphere is recommended. [8]

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

tert-Butyl Morpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Thiomorpholine 1-oxide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 22, 2026, from [Link]

-

Thiomorpholine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: Morpholine. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

-

Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Supporting Information for an article on tert-butyl morpholine-4-carboxylate synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: Morpholine. (2022). Redox. Retrieved January 22, 2026, from [Link]

Sources

- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. 278788-74-2|tert-Butyl thiomorpholine-4-carboxylate 1-oxide|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

"synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide"

An In-depth Technical Guide to the Synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key building block in medicinal chemistry. The document details a reliable and scalable synthetic protocol, including the rationale behind experimental choices, in-depth characterization of the final product, and a discussion of potential challenges. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this important intermediate.

Introduction

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable heterocyclic compound frequently utilized in the synthesis of various biologically active molecules. Its sulfoxide moiety and the Boc-protected amine make it a versatile synthon for introducing the thiomorpholine S-oxide scaffold into drug candidates. This scaffold is of significant interest in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability.

The synthesis of this compound involves the selective oxidation of the sulfur atom in the parent thiomorpholine ring. The choice of oxidant and reaction conditions is critical to achieve high yield and purity, avoiding over-oxidation to the corresponding sulfone. This guide will focus on a widely adopted and robust method for this transformation.

Synthetic Protocol: Oxidation of Tert-butyl thiomorpholine-4-carboxylate

The most common and efficient method for the preparation of tert-butyl thiomorpholine-4-carboxylate 1-oxide is the oxidation of tert-butyl thiomorpholine-4-carboxylate with a suitable oxidizing agent. Among various oxidants, sodium periodate (NaIO₄) is often the preferred choice due to its selectivity for sulfide to sulfoxide conversion and operational simplicity.

Reaction Scheme

A Technical Guide to the Physicochemical Characterization of Tert-butyl thiomorpholine-4-carboxylate 1-oxide

Introduction

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, incorporating a thiomorpholine S-oxide ring and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique combination of polarity, steric hindrance, and potential hydrogen bonding capabilities. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical properties.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic physical behavior. For tert-butyl thiomorpholine-4-carboxylate 1-oxide, these core properties are summarized below.

| Property | Value | Source |

| CAS Number | 278788-74-2 | [1] |

| Molecular Formula | C₉H₁₇NO₃S | N/A |

| Molecular Weight | 219.30 g/mol | N/A |

| Appearance | Data not available | [2] |

Caption: Chemical structure of tert-butyl thiomorpholine-4-carboxylate 1-oxide.

Safety and Handling

Preliminary safety data indicates that tert-butyl thiomorpholine-4-carboxylate 1-oxide should be handled with care in a laboratory setting.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Experimental Determination of Physical Properties

Due to the absence of comprehensive experimental data, the following section details the standard operating procedures for characterizing the key physical properties of novel chemical entities like tert-butyl thiomorpholine-4-carboxylate 1-oxide.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting point.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.[3]

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

Caption: Workflow for melting point determination.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[4] Both kinetic and thermodynamic solubility are of interest.

Protocol (Thermodynamic Solubility - Shake-Flask Method): [5][6]

-

System Preparation: A surplus of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7]

Expected ¹H NMR Features:

-

tert-Butyl Group: A sharp singlet around 1.5 ppm, integrating to 9 protons.

-

Thiomorpholine Ring Protons: A series of multiplets in the region of 2.5-4.5 ppm, integrating to 8 protons. The presence of the sulfoxide group will induce diastereotopicity, leading to more complex splitting patterns than in unsubstituted thiomorpholine.

-

Solvent: A residual solvent peak will be observed depending on the deuterated solvent used (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton spectra are typically acquired.[8]

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.

-

Spectral Analysis: Chemical shifts, integration, and coupling constants are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Expected IR Absorption Bands:

-

C=O Stretch (Carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.

-

S=O Stretch (Sulfoxide): A strong absorption band around 1030-1070 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

-

C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10][11]

Expected Mass Spectrum:

-

Molecular Ion (M+H)⁺: In electrospray ionization (ESI) positive mode, a peak corresponding to the molecular weight plus a proton (219.30 + 1.01 = 220.31 m/z) is expected.

-

Fragmentation: Loss of the tert-butyl group or the entire Boc group are common fragmentation pathways.

Protocol (General):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography.[12]

-

Ionization: The sample is ionized, commonly using ESI.[12]

-

Mass Analysis: The mass-to-charge ratio of the ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragmentation patterns.

Conclusion

While publicly available data on the physical properties of tert-butyl thiomorpholine-4-carboxylate 1-oxide is limited, this guide provides the fundamental known information and outlines the standard, robust experimental procedures necessary for its complete physicochemical characterization. The application of these methodologies will yield the critical data required for informed decision-making in a drug discovery and development context, ensuring scientific integrity and facilitating further research.

References

-

American Chemical Society. (n.d.). SciFinder. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

European Patent Office. (n.d.). EP4263554A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7) inhibitors. Espacenet. Retrieved from [Link]

-

Aaron Chemicals LLC. (2025, August 9). Safety Data Sheet: 278788-74-2. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Portland Press. (2020, September 9). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

Portland Press. (2020, September 9). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Chapter 12: Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Chapter 12: Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

Sources

- 1. EP4263554A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7) inhibitors - Google Patents [patents.google.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 12. portlandpress.com [portlandpress.com]

A Comprehensive Technical Guide to Tert-butyl Thiomorpholine-4-carboxylate 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and discuss its current and potential applications, grounded in authoritative scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to understand and utilize this versatile chemical entity.

Core Molecular Attributes and Physicochemical Properties

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an oxide on the sulfur atom significantly modifies the molecule's properties, making it a valuable building block in organic synthesis.

The key to understanding the utility of this molecule begins with its fundamental properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 219.30 g/mol | BLD Pharm[1] |

| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[1] |

| CAS Number | 278788-74-2 | BLD Pharm[1] |

| Appearance | White to light yellow solid | MedChemExpress[2] |

| SMILES Code | O=C(N1CCS(CC1)=O)OC(C)(C)C | BLD Pharm[1] |

The presence of the sulfoxide group introduces chirality at the sulfur atom, which can be a critical consideration in the design of stereospecific drug candidates. Furthermore, the Boc protecting group offers a straightforward means of deprotection under acidic conditions, allowing for further functionalization at the nitrogen atom.

Synthesis and Mechanistic Insights

The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is typically achieved through a two-step process, starting from the commercially available thiomorpholine. The rationale behind this synthetic strategy is to first protect the secondary amine to prevent unwanted side reactions during the subsequent oxidation step.

Step 1: Boc Protection of Thiomorpholine

The first step involves the protection of the nitrogen atom of thiomorpholine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure in organic synthesis for the protection of amines.

Experimental Protocol:

-

To a solution of thiomorpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl thiomorpholine-4-carboxylate.

The causality behind these choices is rooted in established organic chemistry principles. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. Triethylamine acts as a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion.

Step 2: Oxidation of the Sulfide to a Sulfoxide

The second step is the selective oxidation of the sulfur atom in tert-butyl thiomorpholine-4-carboxylate to the corresponding sulfoxide. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate being common choices. The use of a mild and selective oxidizing agent is crucial to prevent over-oxidation to the sulfone.

Experimental Protocol:

-

Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C.

-

Slowly add a solution of m-CPBA (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl thiomorpholine-4-carboxylate 1-oxide.

The choice of m-CPBA is justified by its high selectivity for the oxidation of sulfides to sulfoxides at low temperatures. The basic workup with sodium bicarbonate is essential to neutralize the acidic byproduct, m-chlorobenzoic acid.

Applications in Drug Development

The thiomorpholine scaffold and its derivatives, including the S-oxide, are considered "privileged structures" in medicinal chemistry. This is due to their frequent appearance in a wide range of biologically active compounds.[3] The incorporation of a thiomorpholine S-oxide moiety can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable tool for drug design.

Bioisosteric Replacement and Physicochemical Modulation

In drug design, the thiomorpholine S-oxide group can serve as a bioisostere for other functional groups, such as morpholines or piperidines. The sulfur atom, in its oxidized state, can act as a hydrogen bond acceptor, potentially leading to improved interactions with biological targets. The increased polarity of the sulfoxide compared to the parent sulfide can also enhance aqueous solubility, a critical parameter for drug bioavailability.

Diverse Biological Activities

Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities.[4] These include:

-

Anticancer Activity: Several studies have indicated that the thiomorpholine ring contributes to anticancer effects.[4]

-

Antitubercular Activity: Thiomorpholine-containing compounds have shown promise as potent agents against Mycobacterium tuberculosis.[3]

-

Antimicrobial Activity: The thiomorpholine scaffold is found in various compounds with antibacterial and antifungal properties.[3]

The oxidation of the sulfur atom to a sulfoxide can further modulate these activities. For instance, thiomorpholine S-oxide derivatives have been explored as antibacterial agents.[1]

Role as a Synthetic Intermediate

Beyond its direct incorporation into bioactive molecules, tert-butyl thiomorpholine-4-carboxylate 1-oxide serves as a versatile intermediate for the synthesis of more complex drug candidates. The Boc group can be readily removed to allow for the introduction of various substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR).

Conclusion

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable and versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting material for the creation of novel therapeutic agents. The diverse biological activities associated with the thiomorpholine S-oxide scaffold further underscore its importance in medicinal chemistry. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their quest for new and improved medicines.

References

-

Wang, M., Wang, W., & Qu, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. Retrieved from [Link]

-

ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl Morpholine-4-carboxylate. PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Reddit. (2023, November 24). [University, Organic Chem1] Does tert-butyl alcohol oxidize when added with chromate solution? : r/HomeworkHelp. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

Sources

Unlocking Stereochemical Complexity: A Technical Guide to the Chiral Properties of Tert-butyl Thiomorpholine-4-carboxylate 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of stereochemical complexity into molecular scaffolds is a cornerstone of modern drug discovery. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the synthesis and characterization of single enantiomers a critical endeavor. This guide delves into the chiral properties of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocyclic compound featuring a stereogenic sulfur center. We will explore the synthesis of the racemic mixture, methodologies for chiral resolution, and advanced analytical techniques for the determination of absolute configuration. This document serves as a comprehensive resource for researchers engaged in the synthesis and evaluation of chiral sulfoxides and their potential applications in medicinal chemistry.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. In the context of drug development, the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a drug candidate can display significant differences in potency, efficacy, and safety. The thiomorpholine scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide introduces a stable stereocenter, opening the door to the exploration of stereochemically pure drug candidates with potentially improved therapeutic indices.

Tert-butyl thiomorpholine-4-carboxylate 1-oxide, with its chiral sulfoxide moiety, represents an important building block for the synthesis of novel therapeutic agents. A thorough understanding of its chiral properties is paramount for any drug discovery program utilizing this scaffold.

Synthesis of Racemic Tert-butyl Thiomorpholine-4-carboxylate 1-oxide

The synthesis of the racemic target compound can be achieved in a straightforward two-step process starting from commercially available thiomorpholine.

Step 1: N-Boc Protection of Thiomorpholine

The secondary amine of thiomorpholine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.

-

Protocol:

-

Dissolve thiomorpholine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl thiomorpholine-4-carboxylate.[5]

-

Step 2: Oxidation to the Sulfoxide

The sulfide is then oxidized to the corresponding sulfoxide. Careful selection of the oxidizing agent and reaction conditions is necessary to minimize over-oxidation to the sulfone.

-

Protocol:

-

Dissolve tert-butyl thiomorpholine-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or a mixture of DCM and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a mild oxidizing agent, such as sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), to the solution.

-

Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate if necessary.

-

Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to obtain racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide.

-

Caption: Synthetic workflow for racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step in evaluating their distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful techniques for this purpose.[6]

3.1. Chiral HPLC Method Development

The choice of a suitable chiral stationary phase (CSP) is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral sulfoxides.[6][7]

-

Screening Protocol:

-

Dissolve the racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide in a suitable solvent (e.g., ethanol, isopropanol).

-

Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with different mobile phases.

-

Typical mobile phases consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

-

Monitor the separation at a suitable UV wavelength (e.g., 210 nm).

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Table 1: Hypothetical Chiral HPLC Screening Results

| Chiral Stationary Phase | Mobile Phase (Hexane:Ethanol) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Chiralcel OD-H | 90:10 | 8.5 | 9.2 | 1.2 |

| Chiralpak AD-H | 80:20 | 10.1 | 11.5 | 1.8 |

| Chiralpak IA | 85:15 | 7.3 | 7.3 | 0 |

Based on these hypothetical screening results, the Chiralpak AD-H column would be selected for preparative separation.

3.2. Preparative Chiral HPLC

Once an effective analytical method is established, it can be scaled up for preparative separation to isolate milligram to gram quantities of each enantiomer.

-

Protocol:

-

Use a larger-diameter column packed with the same chiral stationary phase (Chiralpak AD-H).

-

Increase the flow rate and injection volume to maximize throughput while maintaining resolution.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

-

Determine the enantiomeric excess (ee) of the isolated enantiomers using the analytical chiral HPLC method.

-

Caption: A typical workflow for the chiral resolution of enantiomers.

Determination of Absolute Configuration

Determining the absolute configuration of the isolated enantiomers is essential for establishing structure-activity relationships. Several techniques can be employed for this purpose.

4.1. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[8][9] This technique requires the formation of a high-quality single crystal of one of the enantiomers, which can sometimes be challenging.

-

Protocol:

-

Dissolve one of the purified enantiomers in a variety of solvents and solvent mixtures.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals.

-

Analyze a suitable crystal using a single-crystal X-ray diffractometer.

-

The resulting electron density map will reveal the three-dimensional arrangement of atoms, allowing for the assignment of the absolute configuration as either (R) or (S).

-

4.2. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] By comparing the experimental VCD spectrum with a theoretically predicted spectrum, the absolute configuration can be determined.[12][13][14]

-

Protocol:

-

Dissolve a purified enantiomer in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride).[10]

-

Acquire the VCD and infrared absorption spectra.

-

Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both the (R) and (S) enantiomers.

-

Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

-

Asymmetric Synthesis: A Forward-Looking Approach

While chiral resolution is a reliable method for obtaining pure enantiomers, asymmetric synthesis offers a more elegant and often more efficient route.[15] The development of a stereoselective oxidation of tert-butyl thiomorpholine-4-carboxylate would be a significant advancement.

Catalytic asymmetric oxidation using chiral metal complexes or organocatalysts could provide direct access to the enantioenriched sulfoxide.[16] Biocatalysis, employing enzymes such as monooxygenases, also presents a promising avenue for the stereoselective synthesis of chiral sulfoxides.

Conclusion

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable chiral building block with significant potential in drug discovery. This guide has provided a comprehensive overview of the synthesis of the racemic compound, detailed protocols for chiral resolution, and methodologies for the determination of absolute configuration. By applying these techniques, researchers can unlock the stereochemical complexity of this important scaffold and pave the way for the development of novel, stereochemically pure therapeutic agents with improved pharmacological profiles.

References

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

ACS Publications. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]

-

PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

-

RSC Publishing. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. [Link]

-

RSC Publishing. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

-

ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

University of Antwerp. Absolute Configuration of Chiral Sulfoxides. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

ResearchGate. Stereoselective synthesis of isoindolinones and tert-butyl sulfoxides. [Link]

-

PubMed. Vibrational circular dichroism and absolute configuration of chiral sulfoxides. [Link]

-

Longdom Publishing. Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. [Link]

-

PubMed. Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. [Link]

-

ACS Publications. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. [Link]

- Google Patents. Method for synthesizing enantiopure tert-butyl sulfenamide.

-

PubMed. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. [Link]

-

Wikipedia. Vibrational circular dichroism. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. [Link]

-

MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

-

PubMed. (2003). Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes. [Link]

-

MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. longdom.org [longdom.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]

- 9. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 12. Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

The Emergence of Tert-butyl thiomorpholine-4-carboxylate 1-oxide as a Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. This guide introduces tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocycle of significant potential, yet to be fully exploited. Its unique combination of a conformationally constrained thiomorpholine scaffold, a stereogenic sulfur center, and the synthetically valuable N-Boc protecting group positions it as a powerful tool for the introduction of chirality and the construction of complex molecular architectures. This document, intended for the discerning eye of researchers and drug development professionals, will provide a comprehensive overview of its plausible synthesis, resolution, and, most critically, its prospective applications as a chiral auxiliary and building block, drawing upon established principles of stereoselective synthesis.

Introduction: The Strategic Value of Chiral Thiomorpholine Scaffolds

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of a sulfoxide group, as in tert-butyl thiomorpholine-4-carboxylate 1-oxide, imparts chirality at the sulfur atom, creating a stereocenter that can influence the stereochemical outcome of reactions at adjacent or remote positions. The tert-butoxycarbonyl (Boc) protecting group not only modulates the reactivity of the nitrogen atom but also provides a handle for further synthetic transformations. The strategic combination of these features in one molecule offers a compelling platform for the development of novel asymmetric methodologies.

Synthesis and Chiral Resolution: A Proposed Pathway

While dedicated literature on the enantioselective synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is nascent, a robust synthetic strategy can be postulated based on established methodologies for the synthesis of thiomorpholines and the asymmetric oxidation of sulfides.

Synthesis of the Thiomorpholine Core

The synthesis of the parent thiomorpholine ring can be achieved through several established routes, often starting from readily available precursors.[2] A common approach involves the reaction of a dielectrophile with a sulfur nucleophile, followed by cyclization.

N-Boc Protection

Protection of the secondary amine of the thiomorpholine core with a tert-butoxycarbonyl group is a standard and high-yielding transformation, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.

Asymmetric Oxidation of the Sulfide

The crucial step for inducing chirality is the oxidation of the sulfide to a sulfoxide. Achieving high enantioselectivity in this transformation is paramount. Several methods are available for the asymmetric oxidation of sulfides, with catalyst systems based on transition metals like titanium and vanadium in conjunction with chiral ligands being particularly effective.[3]

A plausible and field-proven approach would be the use of a modified Sharpless asymmetric epoxidation catalyst system, such as Ti(OiPr)₄ with a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET will determine the absolute configuration of the resulting sulfoxide.

Table 1: Proposed Reaction Conditions for Asymmetric Sulfide Oxidation

| Parameter | Condition | Rationale |

| Catalyst | Ti(OiPr)₄ / (+)-DET or (-)-DET | Proven efficacy in asymmetric oxidations.[3] |

| Oxidant | tert-butyl hydroperoxide (TBHP) | Readily available and effective oxidant. |

| Solvent | Dichloromethane (DCM) | Common solvent for this type of reaction. |

| Temperature | -20 °C to 0 °C | Lower temperatures generally enhance enantioselectivity. |

| Stoichiometry | 1.1 eq. of TBHP | To ensure complete conversion of the sulfide. |

Experimental Protocol: Asymmetric Oxidation

-

To a solution of tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in dry DCM at -20 °C is added Ti(OiPr)₄ (0.1 eq) followed by the chiral tartrate ligand (0.2 eq).

-

The mixture is stirred for 30 minutes, after which a solution of TBHP in decane (1.1 eq) is added dropwise.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired chiral sulfoxide.

Chiral Resolution

In cases where asymmetric synthesis is not employed or yields insufficient enantiomeric excess, classical resolution of the racemic sulfoxide can be pursued. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Applications in Stereoselective Synthesis: A Forward Look

The true value of tert-butyl thiomorpholine-4-carboxylate 1-oxide lies in its potential as a chiral building block and auxiliary to control the stereochemistry of new bond formations.

As a Chiral Auxiliary in Nucleophilic Additions

The chiral sulfoxide can direct the approach of nucleophiles to an adjacent electrophilic center. For instance, deprotonation of the α-carbon to the sulfoxide would generate a chiral nucleophile. The stereochemical outcome of its reaction with an electrophile would be dictated by the steric hindrance imposed by the sulfoxide group and the chelation control involving the sulfoxide oxygen.

Caption: Diastereoselective nucleophilic addition workflow.

Diastereoselective Reactions of the Thiomorpholine Ring

The chiral sulfoxide can influence the stereochemical course of reactions involving the thiomorpholine ring itself. For example, in reactions such as [3+2] cycloadditions, the facial selectivity of the approach of a dipole to a double bond incorporated into the ring would be influenced by the stereochemistry at the sulfur atom.[4]

As a Precursor to Chiral Ligands

The tert-butyl thiomorpholine-4-carboxylate 1-oxide scaffold can be further elaborated to generate novel chiral ligands for asymmetric catalysis. The Boc group can be removed under acidic conditions, and the resulting secondary amine can be functionalized. The sulfoxide itself can act as a coordinating group to a metal center.

Caption: Pathway to novel asymmetric catalysts.

Conclusion and Future Outlook

Tert-butyl thiomorpholine-4-carboxylate 1-oxide represents a promising, yet underexplored, chiral building block. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established methods of asymmetric sulfide oxidation. The true potential of this molecule lies in its application as a chiral auxiliary and a scaffold for the development of novel chiral ligands. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of such versatile chiral building blocks will undoubtedly play a pivotal role. Further research into the enantioselective synthesis and diverse applications of tert-butyl thiomorpholine-4-carboxylate 1-oxide is strongly encouraged and is anticipated to yield exciting new methodologies for asymmetric synthesis.

References

-

Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 2025. [Link]

-

Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, RSC Publishing. [Link]

-

[R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses. [Link]

-

Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 2022. [Link]

-

Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, 2021. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 2019. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2020. [Link]

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2017. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2022. [Link]

-

An Extraordinary Journey with Tert-butyl Nitrite and Diazo Compounds: from Nitrile Oxides to N-heterocycles. DSpace Repository, 2018. [Link]

-

The chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine: a chiral Weinreb amide equivalent. The Journal of Organic Chemistry, 2005. [Link]

-

Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Scilit, 2021. [Link]

-

Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights, 2023. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2014. [Link]

- Method for synthesizing enantiopure tert-butyl sulfenamide.

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate, 2016. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 2019. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 2023. [Link]

-

A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Letters, 2019. [Link]151104)

Sources

The Pivotal Role of the Sulfoxide Moiety in tert-Butyl Thiomorpholine-4-carboxylate 1-oxide: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Significance of a Polar Functional Group in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the thiomorpholine scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its utility spans from antibacterial to antitubercular agents, underscoring its versatility as a pharmacophore.[2] The introduction of a sulfoxide group at the 1-position, yielding tert-butyl thiomorpholine-4-carboxylate 1-oxide, dramatically alters the physicochemical and pharmacological properties of the parent heterocycle. This guide provides an in-depth technical analysis of the pivotal role of this sulfoxide moiety, offering insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.

The sulfoxide group is more than a simple structural modification; it is a strategic tool for modulating aqueous solubility, introducing a hydrogen bond acceptor, and creating a chiral center. Furthermore, the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle for synthetic manipulations, making this molecule a valuable building block in complex multi-step syntheses. This document will explore the synthesis, key properties, and strategic applications of tert-butyl thiomorpholine-4-carboxylate 1-oxide, with a particular focus on the causal relationship between the sulfoxide functionality and its impact on molecular behavior.

Synthesis and Structural Elucidation: Mastering the Oxidation of a Boc-Protected Thiomorpholine

The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is primarily achieved through the controlled oxidation of its thioether precursor, tert-butyl thiomorpholine-4-carboxylate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone.

Experimental Protocol: Synthesis of tert-Butyl Thiomorpholine-4-carboxylate 1-oxide

This protocol outlines a reliable method for the synthesis of the title compound, adapted from general procedures for the oxidation of thioethers.[2]

Materials:

-

tert-Butyl thiomorpholine-4-carboxylate

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add hydrogen peroxide (30% aq. solution, 1.1 eq) dropwise to the cooled solution while stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Dilute the aqueous residue with water and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tert-butyl thiomorpholine-4-carboxylate 1-oxide as a white solid.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis. The infrared spectrum should show a strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹. 1H and 13C NMR spectroscopy will confirm the overall structure and purity of the compound.

Structural and Conformational Insights

The introduction of the sulfoxide group has profound stereochemical and conformational consequences. The sulfur atom in the sulfoxide becomes a stereocenter, meaning the molecule can exist as two enantiomers. The orientation of the S=O bond, either axial or equatorial, significantly influences the overall conformation of the thiomorpholine ring.

Computational studies and experimental data on related six-membered rings suggest that the conformational preference of the sulfoxide group is a delicate balance of steric and electronic factors.[3] In the chair conformation of the thiomorpholine ring, the bulky tert-butyl group of the Boc protecting group will preferentially occupy an equatorial position to minimize steric strain. The orientation of the sulfoxide oxygen can then be either axial or equatorial. The axial conformer may be stabilized by favorable dipole-dipole interactions, while the equatorial conformer may be preferred to reduce 1,3-diaxial interactions.[4] The polarity of the solvent can also influence this equilibrium.[5]

Diagram: Synthesis and Conformational Isomers

Caption: Synthetic route to the sulfoxide and its conformational isomers.

The Multifaceted Role of the Sulfoxide Group in a Drug Development Context

The sulfoxide moiety in tert-butyl thiomorpholine-4-carboxylate 1-oxide imparts several key properties that are highly relevant in drug design and development.

Modulation of Physicochemical Properties

The S=O bond is highly polar, making the sulfoxide a potent hydrogen bond acceptor. This significantly increases the hydrophilicity of the molecule compared to its thioether precursor. This enhanced water solubility can be advantageous for improving the pharmacokinetic profile of a drug candidate, aiding in its absorption and distribution.

| Property | Thioether Precursor | Sulfoxide | Impact in Drug Development |

| Polarity | Low | High | Increased aqueous solubility, potential for improved bioavailability. |

| Hydrogen Bonding | Weak acceptor | Strong acceptor | Can form key interactions with biological targets (e.g., enzymes, receptors). |

| Lipophilicity (LogP) | Higher | Lower | Modulation of cell membrane permeability and ADME properties. |

A Chiral Handle for Stereoselective Interactions

The tetrahedral geometry of the sulfur atom in the sulfoxide introduces a stable chiral center. This chirality can be exploited to develop stereoselective drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects. The synthesis of enantiomerically pure sulfoxides can be achieved through asymmetric oxidation of the thioether or by chiral resolution of the racemic mixture.

Diagram: Chirality of the Sulfoxide

Caption: The sulfoxide group introduces a chiral center at the sulfur atom.

A "Soft Spot" for Metabolism

In drug metabolism, the sulfoxide can be considered a "metabolically soft spot."[1] This means it can be a site for enzymatic oxidation (to the sulfone) or reduction (back to the thioether) by cytochrome P450 enzymes.[3] This metabolic lability can be strategically employed in prodrug design. A less active thioether-containing drug could be designed to be metabolized in vivo to the more active sulfoxide form. Conversely, the sulfoxide could be designed to be metabolized to a more easily excretable form, influencing the drug's half-life and clearance.

Applications in Medicinal Chemistry: A Versatile Building Block

tert-Butyl thiomorpholine-4-carboxylate 1-oxide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for a wide range of synthetic transformations at other positions of the molecule, with the Boc group being readily removed under acidic conditions to reveal the secondary amine for further functionalization.

While specific examples of the direct use of tert-butyl thiomorpholine-4-carboxylate 1-oxide in publicly disclosed drug candidates are not extensively detailed, its constituent parts suggest its utility. Thiomorpholine S-oxides have been incorporated into antibacterial agents to modify their properties.[2] The combination of the privileged thiomorpholine scaffold, the modulating sulfoxide group, and the synthetically versatile Boc protecting group makes this molecule an attractive starting point for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Conclusion

The sulfoxide group in tert-butyl thiomorpholine-4-carboxylate 1-oxide is a key determinant of its chemical personality and its potential utility in drug discovery. It is not merely a spectator but an active participant that modulates solubility, introduces chirality, and provides a handle for metabolic tuning. For the medicinal chemist, understanding the multifaceted role of this functional group is paramount for the rational design of novel therapeutics. The strategic incorporation of this sulfoxide-containing building block can lead to the development of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. As the demand for novel and effective therapeutics continues to grow, the thoughtful application of such well-characterized and versatile building blocks will undoubtedly play a crucial role in the future of drug development.

References

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

ResearchGate. (2015). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

-

PMC - NIH. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Tert-butyl Thiomorpholine-4-carboxylate 1-Oxide in the Synthesis of Advanced Protease Inhibitors

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, thiomorpholine and its derivatives have emerged as "privileged structures," consistently appearing in a diverse array of bioactive compounds.[1][2] Their unique three-dimensional conformation, metabolic stability, and ability to engage in specific hydrogen bonding interactions make them ideal building blocks for targeting complex biological macromolecules such as enzymes.[2] This guide delves into a specific, yet underexplored, derivative: tert-butyl thiomorpholine-4-carboxylate 1-oxide. We will explore its synthesis, inherent chemical properties, and its strategic application as a cornerstone in the rational design of next-generation protease inhibitors.

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes.[3] Their dysregulation is implicated in a wide range of diseases, including viral infections, cancer, and inflammatory disorders, making them a significant target for therapeutic intervention.[3][4] The development of potent and selective protease inhibitors remains a critical endeavor in medicinal chemistry.[5] This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of how tert-butyl thiomorpholine-4-carboxylate 1-oxide can be leveraged to create innovative and effective protease inhibitors.

The Rationale for Thiomorpholine 1-Oxide in Protease Inhibitor Design

The incorporation of a thiomorpholine ring into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The sulfur atom, in particular, offers a site for metabolic modification, often through oxidation.[6] The deliberate synthesis of the thiomorpholine 1-oxide (sulfoxide) derivative presents several strategic advantages in the context of protease inhibitor design:

-

Enhanced Polarity and Solubility: The sulfoxide group introduces a polar functionality, which can improve the aqueous solubility of the resulting inhibitor. This is a crucial parameter for oral bioavailability and formulation development.

-

Hydrogen Bonding Capabilities: The oxygen atom of the sulfoxide can act as a hydrogen bond acceptor, providing an additional point of interaction with the amino acid residues in the protease's active site. This can lead to increased binding affinity and potency.[7]

-

Modulation of Conformation: The presence of the bulky and polar sulfoxide group can influence the conformational preferences of the thiomorpholine ring, potentially locking it into a bioactive conformation that is more complementary to the target enzyme's binding pocket.

-

Metabolic Stability: While the sulfide is susceptible to oxidation, the pre-formed sulfoxide can exhibit greater metabolic stability towards further oxidation to the sulfone, potentially leading to a more predictable pharmacokinetic profile.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable, handle for subsequent synthetic transformations, allowing for the facile incorporation of this scaffold into larger, more complex molecules.[8]

Synthesis of Tert-butyl Thiomorpholine-4-carboxylate 1-Oxide: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process starting from commercially available thiomorpholine. The following protocols are based on established synthetic methodologies for N-Boc protection and selective sulfide oxidation.

Part 1: Synthesis of Tert-butyl Thiomorpholine-4-carboxylate